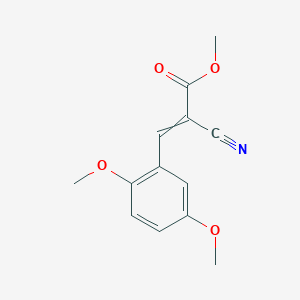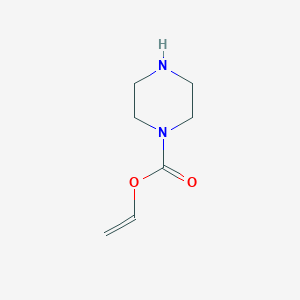
1-Piperazinecarboxylic acid ethenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 1-piperazinecarboxylic acid ethenyl ester typically involves the esterification of piperazinecarboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to increase efficiency and yield .
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid ethenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid ethenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-piperazinecarboxylic acid ethenyl ester involves its interaction with specific molecular targets. In pharmaceutical applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized .
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid ethenyl ester can be compared with other similar compounds such as:
1-Piperazinecarboxylic acid ethyl ester: Similar in structure but with different substituents.
1-Piperazinecarboxylic acid methyl ester: Contains a methyl group instead of an ethyl group.
1-Piperazinecarboxylic acid propyl ester: Contains a propyl group instead of an ethyl group. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethenyl piperazine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2 |
Clé InChI |
NMKYIUUKZPWEPN-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


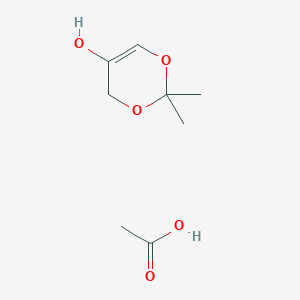
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
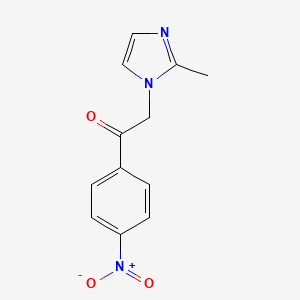
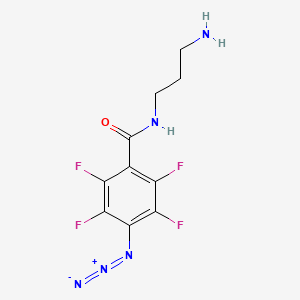
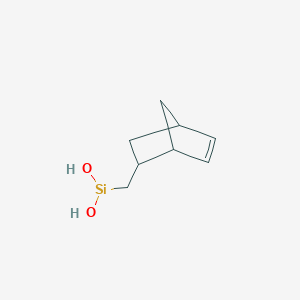
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
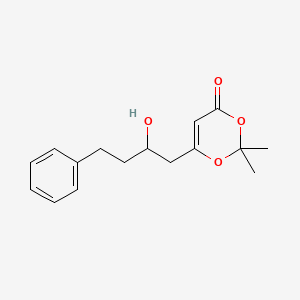
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
